Ethyl 4-(carbamoylamino)piperidine-1-carboxylate is a chemical compound belonging to the class of piperidine derivatives, which are known for their diverse biological activities. This compound is characterized by the presence of a carbamoylamino group and an ethyl ester functional group, contributing to its potential pharmacological properties. The compound is of interest in medicinal chemistry due to its structural features that may influence its interaction with biological targets.
Ethyl 4-(carbamoylamino)piperidine-1-carboxylate can be synthesized from commercially available starting materials. It falls under the category of piperidine carboxylates, which are often utilized in the development of pharmaceuticals due to their ability to act as intermediates in various chemical reactions. The classification of this compound is primarily based on its functional groups: a piperidine ring, a carbamoyl group, and an ethyl ester.
The synthesis of Ethyl 4-(carbamoylamino)piperidine-1-carboxylate typically involves several steps:
The synthesis may utilize various reagents and conditions, including:
Ethyl 4-(carbamoylamino)piperidine-1-carboxylate has a complex molecular structure characterized by:
The molecular formula for Ethyl 4-(carbamoylamino)piperidine-1-carboxylate is , with a molecular weight of approximately 216.25 g/mol. The compound's structure can be elucidated using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
Ethyl 4-(carbamoylamino)piperidine-1-carboxylate can undergo several chemical reactions:
These reactions typically require specific conditions:
The mechanism of action for Ethyl 4-(carbamoylamino)piperidine-1-carboxylate is primarily related to its potential interactions with biological targets such as enzymes or receptors. The piperidine moiety allows for conformational flexibility, while the carbamoylamino group may enhance binding affinity through hydrogen bonding interactions.
In vitro studies would typically assess the compound's binding affinity and inhibitory activity against specific targets, providing data on its pharmacodynamics and potential therapeutic applications.
Ethyl 4-(carbamoylamino)piperidine-1-carboxylate is expected to exhibit:
The compound's stability under various conditions (pH, temperature) is crucial for its application in pharmaceuticals. It should demonstrate resilience against hydrolysis under physiological conditions while remaining reactive enough for further derivatization.
Ethyl 4-(carbamoylamino)piperidine-1-carboxylate has potential applications in:
This compound represents a significant area of interest within medicinal chemistry, offering pathways for novel therapeutic agents through structural modifications and synthetic versatility.
The systematic chemical name ethyl 4-(carbamoylamino)piperidine-1-carboxylate follows IUPAC conventions by designating the piperidine nitrogen as position 1 (carboxylate substituent) and the carbon at position 4 (carbamoylamino substituent). Its molecular formula C₉H₁₇N₃O₃ (molecular weight: 215.25 g/mol) reflects the presence of nine carbon atoms, seventeen hydrogen atoms, three nitrogen atoms, and three oxygen atoms [1]. The SMILES notation CCOC(=O)N1CCC(CC1)NC(=O)N precisely encodes the connectivity, confirming the ethyl ester attachment to the piperidine nitrogen and the urea linkage (–NH–C(=O)–NH₂) at the 4-position [1].
The three-dimensional structure features a chair-configured piperidine ring with equatorial orientation of both substituents to minimize steric interactions. Key structural attributes include:
Table 1: Structural and Identifier Data for Ethyl 4-(carbamoylamino)piperidine-1-carboxylate
Property | Value/Descriptor |
---|---|
Systematic Name | Ethyl 4-(carbamoylamino)piperidine-1-carboxylate |
Molecular Formula | C₉H₁₇N₃O₃ |
Molecular Weight | 215.25 g/mol |
SMILES | CCOC(=O)N1CCC(CC1)NC(=O)N |
InChIKey | WOMSIUNDBCFKLE-UHFFFAOYSA-N |
Hydrogen Bond Donors | 2 (urea NH groups) |
Hydrogen Bond Acceptors | 4 (carbonyl O, carbamate O, urea O) |
Computational analyses predict substantial molecular polarity and hydration capacity, with the urea moiety dominating solvation behavior. The presence of both hydrogen bond donors and acceptors enables this scaffold to participate in diverse intermolecular interactions with biological targets, a property exploited in its application as a molecular recognition element in pharmacophore design [1].
The synthetic exploration of 4-aminopiperidine derivatives gained momentum in the late 20th century alongside growing interest in conformationally restricted bioactive molecules. Ethyl 4-(carbamoylamino)piperidine-1-carboxylate emerged as part of this broader investigation into functionalized piperidines, with early synthetic routes adapting established carbamoylation techniques. The compound's development parallels that of simpler analogs such as ethyl 4-hydroxypiperidine-1-carboxylate (CAS# 65214-82-6), a commercially available intermediate synthesized from 4-hydroxypiperidine and ethyl chloroformate in dichloromethane with triethylamine as base [5]. This synthetic approach—carbamate formation via chloroformate reaction with amines—provided the methodological foundation for synthesizing more complex derivatives like ethyl 4-(carbamoylamino)piperidine-1-carboxylate.
The strategic incorporation of the carbamoylamino (–NHCONH₂) group represented a significant evolution beyond simple amino (–NH₂) or carboxamido (–CONH₂) functionalities. Medicinal chemists recognized that the urea moiety offered enhanced hydrogen bonding capacity while maintaining metabolic stability relative to simpler amines. This structural insight coincided with the broader adoption of in silico property prediction in the 2000s, where computational analyses revealed that such derivatives maintained favorable drug-like properties (cLogP, polar surface area) while offering versatile pharmacophore geometry. The emergence of Boc-protected analogs (e.g., tert-butyl 4-{[ethyl(methyl)carbamoyl]amino}piperidine-1-carboxylate, CAS# 1989659-24-6) further enabled targeted synthetic applications in peptide mimetics and protease inhibitor design [8].
Table 2: Key Historical Developments in Piperidine Carboxylate Chemistry
Timeframe | Development Milestone | Significance |
---|---|---|
Late 1990s | Commercial availability of ethyl 4-hydroxypiperidine-1-carboxylate | Established synthetic access to 4-functionalized piperidines |
Early 2000s | Advanced protecting group strategies (Boc derivatives) | Enabled complex synthetic routes for drug candidates |
2010s | Computational property prediction for urea derivatives | Validated drug-like characteristics of carbamoylamino group |
2020s | Application in targeted covalent inhibitors | Exploited urea geometry for selective protein binding |
The compound's historical trajectory illustrates medicinal chemistry's progressive refinement of heterocyclic scaffolds—from simple building blocks to purpose-designed functionalization strategies that optimize target engagement while maintaining favorable physicochemical profiles [1] [5].
In contemporary drug discovery, ethyl 4-(carbamoylamino)piperidine-1-carboxylate serves primarily as a multifunctional building block for the synthesis of complex pharmacophores targeting neurological disorders, infectious diseases, and oncology. Its value derives from three principal characteristics: synthetic versatility (enabling derivatization at both carbamate and urea functionalities), favorable predicted drug-like properties, and demonstrated compatibility with high-throughput chemistry platforms. The compound's physicochemical profile—molecular weight 215.25, hydrogen bond donors (2), hydrogen bond acceptors (4)—positions it comfortably within Lipinski's "Rule of Five" guidelines, while its predicted collision cross section (CCS) values (148.9 Ų for [M+H]+) suggest good cell membrane permeability [1].
Analytical methodologies developed for structurally related piperidine carboxylates demonstrate their compatibility with modern drug discovery workflows. For example, reverse-phase HPLC techniques established for analogs like ethyl 4-carbamoyl-4-(phenylamino)piperidine-1-carboxylate (CAS# 83783-72-6) on specialized columns (e.g., Newcrom R1 with low silanol activity) provide robust separation protocols applicable to quality control and pharmacokinetic studies of derivatives [2] [4]. Mass spectrometry characterization has been particularly well-developed for this compound class, with comprehensive adduct formation data ([M+Na]+ m/z 238.116, CCS 152.6 Ų; [M-H]- m/z 214.120, CCS 149.8 Ų) enabling sensitive detection in complex biological matrices [1].
Table 3: Drug Discovery Applications and Properties
Property/Application | Value/Significance |
---|---|
Physicochemical Profile | |
Molecular Weight | 215.25 g/mol |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 4 |
Predicted CCS ([M+H]+) | 148.9 Ų |
Synthetic Utility | |
Urea Modification | Alkylation/acylation at urea nitrogen |
Carbamate Hydrolysis | Access to 4-(carbamoylamino)piperidine |
Piperidine Nitrogen | Quaternary salt formation for ionic liquids |
Discovery Applications | |
Kinase Inhibitor Cores | ATP-competitive binding motif development |
GPCR Ligands | Bioisostere for basic amine pharmacophores |
Protease Inhibitors | Transition state analog components |
The scaffold demonstrates particular utility in protein-protein interaction (PPI) modulators and G protein-coupled receptor (GPCR) ligands, where its semi-rigid structure and hydrogen bonding capacity enable effective disruption of challenging biological targets. Recent applications include its incorporation into libraries targeting viral entry mechanisms and immune checkpoint regulators, capitalizing on the urea group's ability to form bridging interactions between protein surfaces. The compound's compatibility with fragment-based drug design approaches is evidenced by its inclusion in diverse screening libraries encompassing neurological, oncological, and infectious disease targets [6]. As medicinal chemistry increasingly focuses on undruggable targets, this scaffold provides a versatile template for exploring three-dimensional chemical space while maintaining favorable developability characteristics [1] [6].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3